REACTION_SMILES
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[C:20]([CH3:21])(=[O:22])[c:23]1[c:24]([NH2:25])[cH:26][cH:27][cH:28][cH:29]1.[F:1][C:2]([F:3])([F:4])[c:5]1[cH:6][cH:7][cH:8][cH:9][c:18]1[NH:19][C:10](=[O:11])[CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1>>[C:10](=[O:11])([CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1)[NH:25][c:24]1[c:23]([C:20]([CH3:21])=[O:22])[cH:29][cH:28][cH:27][cH:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccccc1C(F)(F)F)C1CCCCC1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccccc1NC(=O)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |